1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-10(16)14-5-3-8(4-6-14)15-7-9(11(17)18)12-13-15/h2,7-8H,1,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLZAJNHNWYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of acryloyl chloride with piperidine to form the acryloylpiperidine intermediate. This intermediate is then reacted with an azide compound to form the triazole ring through a cycloaddition reaction.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Cycloaddition Reactions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| CuAAC (1,3-dipolar) | Alkyne (propargyl), azide, Cu(I) catalyst | Triazole ring formation |
| Oxidative coupling | Pd catalyst, aryl halides | Arylation of triazole nucleus |
Hydrolysis
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nitrile hydrolysis | NaOH, reflux, H₂O | Conversion of nitrile to carboxylic acid |
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Alcohols, acid catalysts (e.g., H₂SO₄) | Formation of esters |
| Amidation | Amines, coupling agents (e.g., DCC) | Amide derivatives |
Biological and Chemical Stability
Triazoles with carboxylic acid groups often exhibit:
-
Antibacterial/Antifungal activity via enzyme inhibition (e.g., cytochrome P450).
-
Thermal stability dependent on substituents (e.g., piperidine and trifluoromethyl groups enhance stability) .
-
Solvatochromic properties in polar solvents due to conjugated systems .
Analytical and Spectroscopic Data
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid has been investigated for its pharmacological properties, particularly its antimicrobial and anticancer activities. The triazole moiety is a well-known scaffold in drug development due to its ability to interact with biological targets.
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, a series of 1,2,4-triazole derivatives demonstrated potent activity against drug-resistant strains, suggesting their potential as new antibiotic agents .
- Anticancer Potential : Research has highlighted the anticancer properties of triazole compounds. For example, certain derivatives have shown cytotoxic effects on cancer cell lines such as MKN-45 and HT-29, with IC50 values indicating strong inhibitory activity . The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways.
2. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation and reduction—allows chemists to create a wide range of derivatives with tailored properties for specific applications.
3. Material Science
In addition to biological applications, this compound is explored in the development of advanced materials. Its unique structure can impart specific characteristics to polymers and coatings, enhancing their functionality in industrial applications.
Case Study 1: Antimicrobial Efficacy
A study examining a series of triazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the piperidine ring could enhance potency against resistant strains .
Case Study 2: Cancer Cell Inhibition
In vitro studies on cancer cell lines demonstrated that certain derivatives of triazoles possess IC50 values lower than established chemotherapeutics like sorafenib. This suggests that these compounds could be developed into more effective cancer therapies with fewer side effects .
Mechanism of Action
The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The piperidine ring and carboxylic acid group also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance: The piperidine-propenoyl substituent may impose greater steric bulk than smaller groups (e.g., cyclopropylmethyl), influencing binding affinity in biological targets .
- Hydrogen Bonding: The carboxylic acid group is conserved across analogues, but substituents like phenylcarbamoylmethyl (22f) add hydrogen-bond acceptor/donor sites, which could modulate solubility or target interactions .
Key Observations :
- Triazole derivatives synthesized via click chemistry (e.g., 22e–22g) achieve moderate-to-high yields (76–81%), suggesting robustness for the core triazole-carboxylic acid scaffold .
- Piperidine-containing analogues (e.g., Intermediate 32) require multi-step protocols with lower yields (~64%), highlighting challenges in functionalizing the piperidine ring .
Physicochemical and Pharmacokinetic Properties
Comparative data for selected properties:
Key Observations :
- The target compound’s higher molecular weight and TPSA (due to the propenoyl-piperidine group) may reduce cell permeability compared to smaller analogues like 1-(cyclopropylmethyl)-1H-triazole-4-carboxylic acid .
- Log S values suggest moderate solubility for the target compound, aligning with trends for carboxylic acid derivatives .
Biological Activity
1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid, also known by its CAS number 2567503-33-5, is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and providing a detailed overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a triazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety contributes to its pharmacological properties, enhancing solubility and bioavailability.
Structural Formula
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit various modes of action against cancer cells. The introduction of the triazole moiety in this compound may enhance its interaction with biological targets involved in cancer progression.
- Inhibition of Kinases : Triazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies on related compounds demonstrate that modifications to the triazole structure can lead to improved kinase inhibition, suggesting a similar potential for this compound .
- Cytotoxicity : In vitro studies have demonstrated that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown half-maximal inhibitory concentration (IC50) values below 10 µM against breast cancer (MCF-7) and ovarian cancer (OVCAR-3) cell lines .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. Triazoles are known to modulate inflammatory pathways, which may be beneficial in treating conditions such as rheumatoid arthritis or other immune disorders.
- Inhibition of Pro-inflammatory Cytokines : Some studies suggest that triazole derivatives can downregulate pro-inflammatory cytokines, providing a mechanism for reducing inflammation .
Efficacy Against Cancer Cell Lines
A comparative study evaluated the anticancer activity of various triazole derivatives, including this compound. The findings are summarized in Table 1 below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | <5 | Apoptosis induction |
| B | OVCAR-3 | <0.5 | Kinase inhibition |
| C | HepG2 | 10 | Cell cycle arrest |
| D | HCT116 | 8 | Inhibition of DNA synthesis |
Selectivity and Toxicity
The selectivity of this compound towards cancer cells over normal cells was assessed using normal human fibroblast cell lines. Results indicated that while the compound exhibited significant cytotoxicity against cancer cells, it showed reduced toxicity towards normal cells, suggesting a favorable therapeutic index.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including click chemistry for triazole ring formation and subsequent functionalization. Key steps include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, ensuring regioselectivity and high yields .
- Piperidine Functionalization : Prop-2-enoyl (acryloyl) groups are introduced via nucleophilic substitution or acylation reactions under inert conditions .
- Carboxylic Acid Activation : Final hydrolysis of ester intermediates using acidic or basic conditions (e.g., NaOH/H₂O or HCl/EtOH) to yield the carboxylic acid moiety .
- Purification : Flash chromatography or recrystallization from polar aprotic solvents (e.g., DCM/MeOH mixtures) .
Characterization is performed via / NMR, HRMS, and elemental analysis to confirm purity and regiochemistry .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological considerations include:
- Data Collection : High-resolution datasets (e.g., ) collected at low temperature (100 K) to minimize thermal motion .
- Structure Solution : Using SHELXS/SHELXD for phase determination via direct methods or Patterson synthesis .
- Refinement : Iterative cycles in SHELXL, incorporating anisotropic displacement parameters for non-H atoms and resolving potential twinning using TWIN/BASF commands .
- Visualization : ORTEP diagrams generated via WinGX to illustrate anisotropic displacement ellipsoids and hydrogen-bonding networks .
Advanced: How can computational modeling predict the biological interactions of this compound?
Molecular docking and dynamics simulations are critical:
- Target Identification : Align the compound’s structure (e.g., triazole-carboxylic acid and piperidine motifs) with known targets like HDACs or kinases, leveraging databases like PDB .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to assess binding affinities. Focus on hydrogen-bonding (carboxylic acid group) and hydrophobic interactions (piperidine and triazole) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and binding pose retention .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties, such as blood-brain barrier permeability (logBB) and CYP450 inhibition .
Advanced: What experimental strategies resolve contradictions in biological activity data across similar triazole derivatives?
Contradictions often arise from stereochemical or substituent effects. Mitigation approaches include:
- SAR Studies : Systematically vary substituents (e.g., prop-2-enoyl vs. acetyl groups) and correlate with activity trends using Hammett plots or Free-Wilson analysis .
- Crystallographic Comparisons : Overlay ligand-bound protein structures (e.g., HDAC-inhibitor complexes) to identify critical interactions disrupted by structural changes .
- Bioassay Standardization : Use isogenic cell lines and consistent protocols (e.g., MTT assays at 48-h incubation) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against integrase or kinase targets) to identify outliers via Grubbs’ test .
Advanced: How are spectroscopic techniques optimized to characterize degradation products under stress conditions?
For stability studies (e.g., acid/base hydrolysis, oxidative stress):
- LC-HRMS : Use C18 columns (2.6 µm particle size) with gradient elution (0.1% formic acid in H₂O/ACN) to separate degradation products. Monitor [M+H]⁺ ions in positive mode .
- NMR Tracking : -DOSY experiments distinguish degradation products based on diffusion coefficients, even in complex mixtures .
- Kinetic Analysis : Plot degradation rates (pseudo-first-order) under varying pH/temperature to identify labile moieties (e.g., ester hydrolysis in prop-2-enoyl groups) .
Basic: What are the key considerations in designing bioactivity assays for this compound?
- Target Selection : Prioritize enzymes with known triazole sensitivity (e.g., HIV-1 integrase, HDACs) .
- Control Compounds : Include SAHA (vorinostat) for HDAC inhibition or raltegravir for integrase inhibition as benchmarks .
- Concentration Range : Test 0.1–100 µM in triplicate to capture dose-response curves .
- Counter-Screens : Assess off-target effects (e.g., CYP3A4 inhibition) to validate specificity .
Advanced: How do stereochemical variations in the piperidine ring affect pharmacological outcomes?
- Enantiomer Separation : Use chiral HPLC (Chiralpak IA column, hexane/ethanol mobile phase) to isolate (R)- and (S)-piperidine isomers .
- Activity Profiling : Compare IC₅₀ values of enantiomers against targets like neuropeptide Y receptors to identify stereospecific interactions .
- Computational Insight : DFT calculations (B3LYP/6-31G*) predict energy barriers for ring puckering, influencing binding pocket compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
